molecular formula C7H2F2IN B1376470 2,3-Difluoro-4-iodobenzonitrile CAS No. 943830-91-9

2,3-Difluoro-4-iodobenzonitrile

Cat. No.: B1376470
CAS No.: 943830-91-9
M. Wt: 265 g/mol
InChI Key: ZIVVROFCZFRQRM-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2F2IN. It is a solid at room temperature and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of two fluorine atoms, one iodine atom, and a nitrile group attached to a benzene ring.

Scientific Research Applications

2,3-Difluoro-4-iodobenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the development of bioactive compounds and pharmaceuticals.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H302-H312-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2,3-Difluoro-4-iodobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form halogen bonds and other non-covalent interactions. These interactions can influence the activity of enzymes and proteins, leading to changes in biochemical pathways. For example, this compound may inhibit or activate specific enzymes, thereby altering the metabolic flux within cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the production of specific proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. These binding interactions can result in changes in the conformation of the biomolecules, affecting their function. Additionally, this compound may influence gene expression by binding to regulatory elements in the DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects may be observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites within cells. The compound’s interactions with enzymes can lead to changes in the rate of biochemical reactions, affecting the overall metabolic balance. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms is important for optimizing the compound’s use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-iodobenzonitrile typically involves the halogenation of a difluorobenzonitrile precursor. One common method is the iodination of 2,3-difluorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained to optimize the yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-iodobenzonitrile in chemical reactions involves the activation of the iodine atom, which can then participate in various substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in Suzuki-Miyaura coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl iodide and the boronic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which provides a combination of electronic effects that can be exploited in various chemical reactions. The fluorine atoms can influence the electron density of the ring, while the iodine atom provides a reactive site for substitution and coupling reactions .

Properties

IUPAC Name

2,3-difluoro-4-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2IN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVVROFCZFRQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943830-91-9
Record name 2,3-Difluoro-4-iodobenzonitrile
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